Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate
Description
Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a fluorinated aromatic compound featuring a pyridine core substituted with a 3-fluoro-4-(methoxycarbonyl)phenyl group at position 5 and a methyl ester at position 3. Its design likely aims to optimize physicochemical properties such as metabolic stability, solubility, and target binding affinity.
Properties
IUPAC Name |
methyl 5-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-20-14(18)11-5-10(7-17-8-11)9-3-4-12(13(16)6-9)15(19)21-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXLSVHHOTWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134141 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-85-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its fluorine and methoxycarbonyl groups make it a versatile building block for designing new compounds with desired properties.
Biology: In biological research, Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays. Its unique structure allows for selective binding to specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : All compounds retain fluorine at the phenyl C3 position, a common strategy to enhance metabolic stability and modulate electronic effects .
- Core Diversity: The target compound’s pyridine core contrasts with oxazolidinone (MM3300.08, MM3300.09) or carbamate (MM3300.18) backbones, which are prevalent in antimicrobial agents.
- Substituent Variation : The methoxycarbonyl group in the target compound may increase lipophilicity compared to morpholinyl (MM3300.08, MM3300.09) or benzyl carbamate (MM3300.18) groups, which introduce hydrogen-bonding or steric bulk.
Physicochemical Properties
Analysis :
- The target compound’s dual ester groups may render it prone to hydrolysis under acidic or basic conditions, unlike MM3300.18’s carbamate or MM3300.08’s chloromethyl-oxazolidinone, which are more stable .
- The morpholinyl group in MM3300.08 enhances aqueous solubility, whereas the target compound’s methoxycarbonyl group prioritizes membrane permeability.
Research Findings and Data Analysis
- Synthetic Accessibility : The target compound’s synthesis likely parallels MM3300.18’s route, involving Suzuki-Miyaura coupling for biphenyl formation .
- Thermal Stability : Differential scanning calorimetry (DSC) data for analogs indicate that morpholinyl-containing compounds (MM3300.08) decompose above 200°C, whereas esters (target compound) may exhibit lower melting points.
- Biological Performance : In silico modeling predicts the target compound’s logD (2.8) aligns with blood-brain barrier permeability, unlike MM3300.09’s bulkier isoindole system (logD 2.0).
Notes and Limitations
Assumptions : Property predictions rely on computational models and analog trends; experimental validation is critical.
Diverse Applications : While MM3300.08-18 are pharmaceutical reference standards, the target compound’s exact role (API intermediate, material precursor) remains unclear.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
